molecular formula C12H18N2O2 B13901050 Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B13901050
M. Wt: 222.28 g/mol
InChI Key: LHIFYMJGTLKCQH-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate is a chemical compound with the molecular formula C12H18N2O2. It is a bicyclic compound that contains a cyano group and a tert-butyl ester group. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate and a cyanide source. The reaction is usually carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or nitriles.

    Reduction: Primary amines.

    Substitution: Various esters or amides, depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclic structure provides rigidity and specificity in binding to target molecules. The tert-butyl ester group can be hydrolyzed to release the active compound in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate: Similar structure with a hydroxymethyl group instead of a cyano group.

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Different bicyclic structure but similar functional groups.

Uniqueness

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate is unique due to its specific combination of a cyano group and a tert-butyl ester group on a bicyclic scaffold. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-7H2,1-3H3

InChI Key

LHIFYMJGTLKCQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)C#N

Origin of Product

United States

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